An In-Depth Technical Guide to 1-Oxa-8-azaspiro[4.5]decane Hemioxalate for Advanced Research
An In-Depth Technical Guide to 1-Oxa-8-azaspiro[4.5]decane Hemioxalate for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the novel heterocyclic scaffold, 1-oxa-8-azaspiro[4.5]decane, presented here as its hemioxalate salt. This document provides an in-depth exploration of its chemical identity, a detailed synthesis protocol, its physicochemical characteristics, and its significant applications in modern drug discovery, with a particular focus on neuroscience and oncology.
Core Compound Identity and Physicochemical Profile
1-Oxa-8-azaspiro[4.5]decane hemioxalate is a spirocyclic heterocyclic compound. The core structure features a tetrahydrofuran ring fused to a piperidine ring at a shared quaternary carbon, creating a unique three-dimensional architecture. This distinct conformation is of high interest in medicinal chemistry as it can provide novel interactions with biological targets. The hemioxalate salt form enhances the compound's stability and crystallinity, making it more suitable for handling and formulation studies.
While specific experimental data for the hemioxalate salt is not widely published, the properties of the core molecule and related salts provide a strong predictive foundation.
Table 1: Physicochemical Properties of 1-Oxa-8-azaspiro[4.5]decane and its Hemioxalate Salt
| Property | Value | Source/Comment |
| IUPAC Name | 1-oxa-8-azaspiro[4.5]decane; oxalic acid | Systematically derived |
| CAS Number | 1523606-45-2 | [1] |
| Molecular Formula | C₁₈H₃₂N₂O₆ (as a 2:1 complex) | [1] |
| Molecular Weight | 372.46 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | General observation for similar amine salts |
| Solubility | Expected to have improved aqueous solubility compared to the free base. Soluble in polar organic solvents like methanol and DMSO. | Inferred from the salt form |
| Melting Point | Not available in the literature for the hemioxalate. The free base is a liquid. | Data for the specific salt is needed. |
| Storage | Store at room temperature in a dry, dark place. | [1] |
Chemical Structure
The spirocyclic nature of 1-oxa-8-azaspiro[4.5]decane is a key feature, imparting a rigid, three-dimensional geometry that is distinct from simpler, non-spirocyclic piperidine or tetrahydrofuran derivatives.
Caption: Chemical structure of the 1-Oxa-8-azaspiro[4.5]decane core.
Synthesis and Purification
The synthesis of 1-oxa-8-azaspiro[4.5]decane and its subsequent conversion to the hemioxalate salt can be achieved through a multi-step process. The following protocol is a representative method based on established synthetic strategies for similar spirocyclic systems.
Synthetic Workflow Overview
The synthesis commences with a commercially available starting material, N-Boc-4-piperidone, and proceeds through the formation of the spirocyclic core, followed by deprotection and salt formation.
Caption: Generalized synthetic workflow for 1-Oxa-8-azaspiro[4.5]decane Hemioxalate.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Rationale: This step constructs the spirocyclic core. The Boc protecting group on the piperidine nitrogen prevents unwanted side reactions and can be removed under acidic conditions in a later step.
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Procedure:
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To a solution of N-Boc-4-piperidone (1 equivalent) in an appropriate anhydrous solvent such as toluene, add 1,2-ethanediol (1.2 equivalents).
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).
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Fit the reaction vessel with a Dean-Stark apparatus to remove water formed during the reaction.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain the pure tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
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Step 2: Synthesis of 1-Oxa-8-azaspiro[4.5]decane (Free Base)
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Rationale: This step removes the Boc protecting group to yield the free secondary amine, which is the core scaffold of interest.
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Procedure:
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Dissolve the product from Step 1 in a suitable solvent, such as dichloromethane or 1,4-dioxane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add an excess of a strong acid. Trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl) are commonly used.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the protected starting material is fully consumed.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
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Neutralize the residue by dissolving it in a suitable solvent and washing with a base, such as a saturated aqueous solution of sodium bicarbonate, until the aqueous layer is basic.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 1-oxa-8-azaspiro[4.5]decane.
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Step 3: Preparation of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate
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Rationale: Salt formation is performed to obtain a stable, crystalline solid that is easier to handle, purify, and formulate than the often-oily free base. The hemioxalate stoichiometry (2:1 amine to oxalic acid) is a common form for diamine salts.
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Procedure:
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Dissolve the 1-oxa-8-azaspiro[4.5]decane free base (2 equivalents) in a suitable solvent, such as isopropanol or ethanol.
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In a separate flask, dissolve oxalic acid (1 equivalent) in the same solvent, warming gently if necessary to achieve full dissolution.
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Slowly add the oxalic acid solution to the solution of the free base with stirring.
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A precipitate should form upon addition or after a short period of stirring. The mixture can be cooled in an ice bath to promote further precipitation.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with a small amount of the cold solvent and then with a non-polar solvent like diethyl ether to facilitate drying.
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Dry the product under vacuum to a constant weight to yield 1-oxa-8-azaspiro[4.5]decane hemioxalate.
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Applications in Drug Development
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, primarily due to its utility as a building block for ligands targeting the Sigma-1 (σ₁) receptor.
The Sigma-1 Receptor: A Key Therapeutic Target
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses. Due to its significant role in cellular homeostasis, the sigma-1 receptor has emerged as a promising therapeutic target for a variety of pathological conditions.
Diagram of Sigma-1 Receptor's Role in Cellular Signaling:
Caption: The role of the Sigma-1 receptor in modulating cellular pathways.
Development of Selective Sigma-1 Receptor Ligands
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity and selective ligands for the sigma-1 receptor.[2] These ligands have shown promise in preclinical studies for:
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Neurodegenerative Diseases: By modulating calcium homeostasis and reducing cellular stress, sigma-1 receptor agonists are being investigated for their neuroprotective effects in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
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Oncology: The sigma-1 receptor is overexpressed in various types of cancer cells and is implicated in tumor cell proliferation and survival.[3] Therefore, ligands based on the 1-oxa-8-azaspiro[4.5]decane scaffold are being explored as potential anti-cancer agents and as radioligands for positron emission tomography (PET) imaging of tumors.[3][4]
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Psychiatric Disorders: The receptor's role in neurotransmitter systems has made it a target for the treatment of depression, anxiety, and psychosis.
The 1-oxa-8-azaspiro[4.5]decane core serves as a rigid scaffold that can be functionalized at the piperidine nitrogen to introduce various pharmacophoric elements, allowing for the fine-tuning of affinity and selectivity for the sigma-1 receptor over other receptors, such as the sigma-2 receptor.[2]
Safety and Handling
As a research chemical, 1-Oxa-8-azaspiro[4.5]decane hemioxalate should be handled with appropriate safety precautions. While specific toxicity data is not available, related amine and oxalate compounds can be irritants.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
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Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.
Conclusion
1-Oxa-8-azaspiro[4.5]decane hemioxalate represents a valuable chemical entity for researchers in the field of drug discovery. Its unique spirocyclic structure provides a robust platform for the design of novel therapeutics, particularly selective sigma-1 receptor ligands. The synthetic route is accessible from common starting materials, and the hemioxalate salt form offers advantages in handling and stability. As research into the therapeutic potential of sigma-1 receptor modulation continues to expand, the importance of scaffolds like 1-oxa-8-azaspiro[4.5]decane is set to grow, offering new avenues for the treatment of a range of challenging diseases.
References
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6036-6048. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
